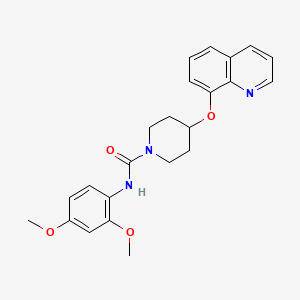

N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-quinolin-8-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-28-18-8-9-19(21(15-18)29-2)25-23(27)26-13-10-17(11-14-26)30-20-7-3-5-16-6-4-12-24-22(16)20/h3-9,12,15,17H,10-11,13-14H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYOLSGUFDTUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with the piperidine intermediate.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its potential as a therapeutic agent in various diseases:

- Antiviral Activity : Research indicates that piperidine derivatives can exhibit antiviral properties. For instance, compounds similar to N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide have shown efficacy against several viruses, including HIV and influenza . The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.

- Cancer Treatment : Piperidine derivatives are also being explored for their anticancer properties. Studies have demonstrated that modifications in the piperidine structure can enhance selectivity and potency against specific cancer cell lines. For example, a related compound demonstrated significant activity against various types of cancer by targeting receptor tyrosine kinases involved in tumor progression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

- Synthetic Pathways : Various synthetic routes have been explored to optimize yield and purity. These include coupling reactions between piperidine derivatives and quinoline-based compounds using standard organic synthesis techniques .

- Derivatives Exploration : Modifying the structure can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles. For example, altering substituents on the piperidine ring can affect the compound's binding affinity to biological targets.

Table 1: Summary of Case Studies Involving Piperidine Derivatives

Antiviral Efficacy Study

In a controlled study, a series of piperidine derivatives were evaluated for antiviral activity against HIV. The results indicated that certain modifications enhanced efficacy significantly compared to earlier compounds.

Cancer Cell Line Studies

A study focusing on the anticancer potential of piperidine derivatives revealed that specific structural features correlate with increased cytotoxicity against various cancer cell lines, suggesting a pathway for drug development targeting receptor tyrosine kinases.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on formula C23H23N3O4.

Key Structural Differences and Implications

Quinolin-8-yloxy vs. Benzodiazol/Benzoxazolo-Thiazol Groups: The target compound’s quinolin-8-yloxy group provides a planar aromatic system conducive to π-π interactions, contrasting with the fused heterocycles (e.g., benzodiazol in Compound 56 or benzoxazolo-thiazol in ), which introduce rigidity and metabolic stability.

Substituent Positioning on the Piperidine Ring: The 4-position substitution varies significantly: quinolin-8-yloxy (target), benzodiazol (Compound 56), and trifluoromethylpyridyloxy-benzyl (PF3845 ). These modifications influence steric bulk, electronic properties, and binding pocket compatibility.

In contrast, PF3845 uses a pyridin-3-yl group, which may participate in metal coordination .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperidine ring substituted with a quinoline moiety and a dimethoxyphenyl group. The structural formula can be represented as follows:

This unique structure contributes to its diverse biological activities.

Anticancer Activity

Mechanism of Action

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, studies have shown that piperidine derivatives can inhibit IKKβ, a critical component in the NF-κB signaling pathway, which is frequently activated in various cancers .

Case Studies

A study highlighted the efficacy of similar piperidine derivatives against human leukemic cell lines (K562 and CEM), demonstrating IC50 values ranging from 1.6 to 8.0 μM, indicating potent antiproliferative activity . Additionally, compounds with electron-withdrawing substituents showed enhanced potency, suggesting that structural modifications can significantly impact biological activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9c | K562 | 1.6 |

| 9e | CEM | 3.5 |

| 10f | K562 | 2.0 |

Neuropharmacological Effects

Cholinesterase Inhibition

this compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

The incorporation of specific functional groups in piperidine derivatives has been shown to enhance their inhibitory effects on cholinesterases. For example, compounds with hydrophobic or electron-withdrawing groups at certain positions on the piperidine ring tend to exhibit better binding affinity and selectivity for AChE .

Antiviral Activity

Recent studies have also explored the antiviral potential of related piperidine compounds against influenza viruses. Modifications in the piperidine structure have led to the identification of novel inhibitors that disrupt viral replication through various mechanisms, including interference with viral RNA synthesis .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Q & A

Basic: What are the validated synthetic routes for N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide?

Answer:

Synthesis typically involves multi-step reactions with optimized solvent systems and temperature controls. For example, coupling reactions using quinoline derivatives and piperidine intermediates in polar aprotic solvents like N,N-dimethylacetamide (DMAc) at 80–100°C for 12–24 hours yield the target compound. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures ensures ≥98% purity (HPLC) . Critical parameters include stoichiometric ratios of reactants (e.g., 1:1.2 for quinoline-piperidine coupling) and inert atmosphere conditions to prevent oxidation .

Basic: Which analytical techniques are recommended to confirm the compound’s structural integrity and purity?

Answer:

- X-ray crystallography : Resolves bond angles (e.g., C–C bond lengths: 1.52–1.54 Å) and confirms stereochemistry .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) : Assess thermal stability (e.g., decomposition onset at ~250°C) and melting points .

- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR in DMSO-d6 identifies proton environments (e.g., methoxy peaks at δ 3.8–4.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 448.2024) .

Advanced: How can computational methods enhance the design of derivatives targeting specific biological pathways?

Answer:

- Virtual screening : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like D1 protease (ΔG ≈ -9.2 kcal/mol) .

- QSAR modeling : Correlates substituent effects (e.g., methoxy group position) with inhibitory activity (R² > 0.85) using descriptors like logP and H-bond donors .

- MD simulations : Predict conformational stability in aqueous environments (RMSD < 2.0 Å over 100 ns) .

Advanced: What experimental strategies address contradictions in bioactivity data across studies?

Answer:

- Dose-response validation : Replicate assays (e.g., enzyme inhibition IC50) under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., quinoline-8-ol) that may interfere with activity .

- Orthogonal assays : Combine enzymatic (e.g., fluorescence-based) and cell-based (e.g., cytotoxicity in HEK293) assays to confirm target specificity .

Advanced: How does crystallographic data inform mechanistic studies of this compound?

Answer:

- Hydrogen-bond networks : Crystal structures reveal interactions (e.g., N–H···O bonds: 2.8–3.0 Å) critical for target binding .

- Torsion angles : Piperidine ring puckering (e.g., C4–C5–C6–N1: -178.4°) affects conformational flexibility and ligand-receptor compatibility .

- Packing motifs : π-π stacking between quinoline and aromatic residues (distance: 3.6 Å) stabilizes protein-ligand complexes .

Basic: What solvent systems and reaction conditions optimize yield during synthesis?

Answer:

- Solvents : DMAc or DMF for coupling reactions; ethanol/water (7:3) for recrystallization .

- Catalysts : Triethylamine (10 mol%) for deprotonation .

- Temperature : 80–100°C for 12–24 hours under nitrogen .

- Yield optimization : Stepwise addition of reagents reduces side products (yield: 65–75%) .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

- Accelerated stability studies : Incubate in PBS (pH 7.4, 37°C) for 48 hours; monitor degradation via HPLC (RSD < 5%) .

- Light exposure tests : UV-Vis spectroscopy (λmax 270 nm) tracks photodegradation under ICH Q1B guidelines .

- Cyclic voltammetry : Assess redox stability (E1/2 ≈ -0.3 V vs. Ag/AgCl) in simulated biological fluids .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?

Answer:

- Fragment-based design : Replace methoxy groups with halogens (e.g., Cl, F) to evaluate steric/electronic effects on IC50 .

- Protease inhibition assays : Compare Ki values for D1 protease mutants (e.g., Ser195Ala) to identify key binding residues .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -OCH3 vs. -CF3) .

Basic: What safety precautions are critical during handling and storage?

Answer:

- Storage : Desiccated at -20°C under argon to prevent hydrolysis .

- PPE : Nitrile gloves, lab coat, and fume hood use (TLV-TWA: 0.1 mg/m³) .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can AI-driven process optimization improve scalability of synthesis?

Answer:

- Machine learning (ML) : Train models on reaction parameters (solvent, temp) to predict optimal conditions (R² > 0.9) .

- Robotic automation : High-throughput screening (HTS) identifies catalyst combinations (e.g., Pd/C vs. Ni) for cross-coupling .

- Real-time analytics : In-line FTIR monitors reaction progress (e.g., carbonyl peak at 1680 cm⁻¹) for adaptive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.